molecular formula C13H20N6O3S B2690645 N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}azepane-1-sulfonamide CAS No. 2097908-65-9

N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}azepane-1-sulfonamide

Cat. No.: B2690645
CAS No.: 2097908-65-9
M. Wt: 340.4
InChI Key: URXHDMDCEKUEPJ-UHFFFAOYSA-N
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Description

N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}azepane-1-sulfonamide is a useful research compound. Its molecular formula is C13H20N6O3S and its molecular weight is 340.4. The purity is usually 95%.
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Biological Activity

N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}azepane-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of sulfonamides and incorporates both a pyrazole moiety and an oxadiazole ring, which are known for their diverse biological activities. The general structure can be represented as follows:

\text{N 3 1 methyl 1H pyrazol 4 yl 1 2 4 oxadiazol 5 yl methyl}azepane-1-sulfonamide}

Sulfonamides are recognized for their antibacterial properties, primarily through the inhibition of bacterial folate synthesis. The incorporation of the pyrazole and oxadiazole rings may enhance this activity through additional mechanisms such as:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Modulation of Receptor Activity : The structural components may interact with various receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown effectiveness against various bacterial strains without notable genotoxic effects .

Anti-inflammatory Properties

Compounds derived from the 1,2,4-oxadiazole framework have been reported to possess anti-inflammatory activity. Studies suggest that modifications in the chemical structure can enhance these effects while minimizing cytotoxicity .

Anticancer Potential

Recent studies have explored the anticancer potential of similar compounds. For example, certain pyrazole derivatives have demonstrated efficacy in inhibiting tumor growth by inducing apoptosis in cancer cells .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
3-[3-phenyl-1,2,4-oxadiazol-5-yl] propionic acidAntimicrobialInhibition of folate synthesis
3-(1-methyl-1H-pyrazol-4-yl)butanoic acidAnti-inflammatoryModulation of inflammatory mediators
3-chloro-N-{2-[5-(1-methyl-pyrazol-4-yl)thiophen-2-yl]}benzene sulfonamideAnticancerInduction of apoptosis in cancer cells

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various oxadiazole derivatives against resistant bacterial strains. The results indicated that modifications to the oxadiazole ring significantly enhanced antibacterial activity without increasing cytotoxicity to human cells .

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of pyrazole-containing compounds. The findings suggested that these compounds could effectively reduce inflammation markers in vitro and in vivo models, indicating potential therapeutic applications for inflammatory diseases .

Properties

IUPAC Name

N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]azepane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N6O3S/c1-18-10-11(8-14-18)13-16-12(22-17-13)9-15-23(20,21)19-6-4-2-3-5-7-19/h8,10,15H,2-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXHDMDCEKUEPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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